molecular formula C19H19N3OS B5205168 N-methyl-2-{3-[2'-(methylthio)-3-biphenylyl]-1H-pyrazol-1-yl}acetamide

N-methyl-2-{3-[2'-(methylthio)-3-biphenylyl]-1H-pyrazol-1-yl}acetamide

Cat. No. B5205168
M. Wt: 337.4 g/mol
InChI Key: VZELKEOWGOHNDG-UHFFFAOYSA-N
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Description

N-methyl-2-{3-[2'-(methylthio)-3-biphenylyl]-1H-pyrazol-1-yl}acetamide is a compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a member of the pyrazole family and has been synthesized using different methods.

Scientific Research Applications

N-methyl-2-{3-[2'-(methylthio)-3-biphenylyl]-1H-pyrazol-1-yl}acetamide has potential applications in various scientific research fields. One of the major applications is in the field of cancer research. Studies have shown that this compound has anticancer properties and can inhibit the growth of cancer cells. It has also been studied for its potential use in treating Alzheimer's disease, due to its ability to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is important for memory and learning.

Mechanism of Action

The mechanism of action of N-methyl-2-{3-[2'-(methylthio)-3-biphenylyl]-1H-pyrazol-1-yl}acetamide is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes, such as acetylcholinesterase, which is involved in the degradation of acetylcholine.
Biochemical and Physiological Effects:
N-methyl-2-{3-[2'-(methylthio)-3-biphenylyl]-1H-pyrazol-1-yl}acetamide has been shown to have various biochemical and physiological effects. Studies have shown that it can inhibit the growth of cancer cells, reduce inflammation, and improve memory and learning in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-methyl-2-{3-[2'-(methylthio)-3-biphenylyl]-1H-pyrazol-1-yl}acetamide in lab experiments is its potential as a therapeutic agent for cancer and Alzheimer's disease. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in these applications.

Future Directions

There are several future directions for the research on N-methyl-2-{3-[2'-(methylthio)-3-biphenylyl]-1H-pyrazol-1-yl}acetamide. One direction is to further investigate its mechanism of action to optimize its use as a therapeutic agent for cancer and Alzheimer's disease. Another direction is to explore its potential use in other applications, such as in the treatment of inflammation and pain. Additionally, future studies can focus on synthesizing analogs of this compound to improve its efficacy and reduce its limitations.

Synthesis Methods

N-methyl-2-{3-[2'-(methylthio)-3-biphenylyl]-1H-pyrazol-1-yl}acetamide has been synthesized using different methods. One of the most common methods is the reaction of 2-acetylpyrazine with 2-(methylthio)benzaldehyde in the presence of a base. The resulting product is then reacted with methylamine to yield N-methyl-2-{3-[2'-(methylthio)-3-biphenylyl]-1H-pyrazol-1-yl}acetamide.

properties

IUPAC Name

N-methyl-2-[3-[3-(2-methylsulfanylphenyl)phenyl]pyrazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS/c1-20-19(23)13-22-11-10-17(21-22)15-7-5-6-14(12-15)16-8-3-4-9-18(16)24-2/h3-12H,13H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZELKEOWGOHNDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN1C=CC(=N1)C2=CC=CC(=C2)C3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-2-[3-[3-(2-methylsulfanylphenyl)phenyl]pyrazol-1-yl]acetamide

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